1-[(4-Fluoro-3-methoxyphenyl)methyl]piperazine is a chemical compound classified within the piperazine family. Piperazines are characterized by a six-membered ring containing two nitrogen atoms positioned opposite each other. This specific compound features a 4-fluoro-3-methoxyphenyl group attached to the piperazine ring, which is significant for its chemical behavior and potential biological activity. The presence of the fluorine and methoxy groups can enhance the compound's stability, solubility, and pharmacological properties, making it a subject of interest in medicinal chemistry and drug development .
This compound can be sourced from various chemical suppliers, with its unique identifier being 1511759-26-4. It is classified as an organic compound due to its carbon-based structure, specifically falling under the category of substituted piperazines. The fluorinated derivative aspect indicates that it may exhibit distinct properties compared to non-fluorinated analogs .
The synthesis of 1-[(4-Fluoro-3-methoxyphenyl)methyl]piperazine typically involves the reaction of 4-fluoro-3-methoxybenzyl chloride with piperazine. The following outlines a common synthetic route:
This one-step synthesis approach streamlines the process, allowing for efficient production of the target compound while minimizing by-products .
The molecular formula of 1-[(4-Fluoro-3-methoxyphenyl)methyl]piperazine is C12H16FN2O, indicating it contains 12 carbon atoms, 16 hydrogen atoms, one fluorine atom, two nitrogen atoms, and one oxygen atom. The structural representation showcases a piperazine ring bonded to a phenyl group substituted with fluorine and methoxy groups.
1-[(4-Fluoro-3-methoxyphenyl)methyl]piperazine can participate in various chemical reactions:
These reactions highlight the versatility of 1-[(4-Fluoro-3-methoxyphenyl)methyl]piperazine in synthetic organic chemistry, enabling the generation of diverse derivatives for research purposes.
Characterization techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are commonly employed to confirm the identity and purity of synthesized compounds .
1-[(4-Fluoro-3-methoxyphenyl)methyl]piperazine has potential applications in scientific research, particularly in pharmacology and medicinal chemistry. It may serve as a lead compound for developing new therapeutic agents targeting various conditions, including neurological disorders due to its structural similarity to known psychoactive substances. Additionally, its unique properties make it suitable for exploring structure-activity relationships in drug design .
The synthesis of 1-[(4-fluoro-3-methoxyphenyl)methyl]piperazine derivatives primarily employs two fundamental approaches that enable efficient incorporation of the fluorinated aryl moiety: reductive amination and nucleophilic displacement. The reductive amination strategy involves the condensation of 4-fluoro-3-methoxybenzaldehyde with piperazine followed by reduction using sodium borohydride or sodium cyanoborohydride. This method typically yields the target compound in moderate to good efficiency (55-75%) but faces challenges with di-alkylated byproduct formation when stoichiometric ratios are not carefully controlled [4]. The alternative nucleophilic displacement approach utilizes 4-fluoro-3-methoxybenzyl chloride as a key electrophile that undergoes SN₂ reaction with piperazine under basic conditions. This method demonstrates superior regiocontrol but requires careful temperature management (0-5°C) to minimize bis-alkylation, typically achieving yields of 65-80% after optimized purification [9].
Advanced aromatic substitution techniques have enabled direct functionalization of the fluorinated phenyl ring prior to piperazine coupling. Electron-deficient fluorinated systems undergo nucleophilic aromatic substitution (SNAr) with N-protected piperazines at the para-fluoro position, particularly when activated by ortho-electron withdrawing groups. This approach has been successfully implemented in the synthesis of sigma receptor ligands like SA4503 derivatives, where the fluorinated arylpiperazine moiety demonstrates enhanced binding affinity (Ki = 6.4 ± 1.3 nM for σ₁ receptors) [4]. For more complex systems, palladium-catalyzed coupling strategies have been employed, including Buchwald-Hartwig amination for constructing the C–N bond between halogenated fluorophenyl precursors and piperazine derivatives. These methods typically utilize Pd₂(dba)₃/XPhos catalytic systems and achieve coupling efficiencies of 70-85%, though they introduce challenges in palladium residue removal during purification [1] [9].
Table 1: Comparative Analysis of Synthetic Pathways for Fluorinated Piperazine Derivatives
Synthetic Method | Typical Yield (%) | Key Advantages | Major Limitations | Representative Compound |
---|---|---|---|---|
Reductive Amination | 55-75 | Single-step, mild conditions | Di-alkylation byproducts | 1-[(4-Fluoro-3-methoxyphenyl)methyl]piperazine |
Nucleophilic Displacement | 65-80 | Excellent regiocontrol | Requires low temperatures | SA4503 derivatives |
Pd-Catalyzed Amination | 70-85 | Broad substrate scope | Catalyst residue removal challenges | PROTAC cereblon ligands |
SNAr on Activated Systems | 60-75 | No transition metals required | Limited to activated aryl halides | Sigma receptor agonists |
Modern N-alkylation methodologies have significantly improved the synthesis efficiency of 1-[(4-fluoro-3-methoxyphenyl)methyl]piperazine derivatives through innovative activation strategies and reaction engineering. Phase-transfer catalysis (PTC) employing Aliquat 336 or tetrabutylammonium bromide in biphasic systems (toluene/50% NaOH) enables efficient N-benzylation at room temperature, reducing typical reaction times from 24 hours to 4-6 hours while maintaining yields above 80% [9]. This approach effectively addresses the nucleophilicity differential between primary and secondary amines in piperazine systems. For temperature-sensitive substrates, microwave-assisted N-alkylation has demonstrated remarkable efficiency improvements, reducing reaction times from hours to minutes (5-15 minutes) while improving yields by 15-20% compared to conventional heating methods [9].
Regioselective aromatic substitution techniques have enabled precise functionalization of the fluorinated phenyl ring. The ortho-fluorine activation effect facilitates directed ortho-metalation (DoM) at the 2-position when using strong bases such as lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS) at -78°C. This approach allows introduction of formyl, carboxyl, or hydroxymethyl groups that serve as handles for further derivatization [4] [10]. For PROTAC development, researchers have exploited the nucleophilic character of the piperazine nitrogen to generate functionalized cereblon ligands like PAG 3'-fluoro-4'-piperazine. This compound incorporates a terminal piperazine group specifically designed for onward chemistry to generate protein degraders with rigid linkers, demonstrating the versatility of these building blocks in complex therapeutic applications [7].
Table 2: Optimization Techniques for N-Alkylation and Aromatic Substitution
Technique | Reaction Conditions | Yield Improvement | Key Applications |
---|---|---|---|
Phase-Transfer Catalysis | Toluene/50% NaOH, RT, 4-6 hrs | +20-25% | N-Benzylation of secondary amines |
Microwave Assistance | DMF, 100-120°C, 5-15 min | +15-20% | Temperature-sensitive alkylations |
Directed ortho-Metalation | LDA/THF, -78°C | N/A (enables new bonds) | Introduction of ortho-functional groups |
Flow Chemistry SNAr | Microreactor, 130-150°C, <10 min | +30% vs batch | Continuous production of fluorinated piperazines |
Transition metal-catalyzed C–H activation has emerged as a powerful strategy for the direct functionalization of piperazine cores in 1-[(4-fluoro-3-methoxyphenyl)methyl]piperazine derivatives. Palladium-catalyzed C(sp³)–H arylation at the C2/C6 positions of piperazine is achieved using Pd(OAc)₂/neocuproine catalytic systems with aryl bromides as coupling partners. This method demonstrates excellent regioselectivity for C2 position (≥95:5 C2:C3 ratio) when employing N-phthaloyl protecting groups, enabling the synthesis of diversely substituted piperazine derivatives without requiring pre-functionalization [9]. For N-functionalization, copper-catalyzed Ullmann-Goldberg reactions have been optimized using CuI/N,N-dimethylglycine catalyst systems in DMSO at 80-90°C, allowing efficient coupling of piperazines with aryl halides containing ortho-fluorine substituents. This method achieves yields of 75-90% with excellent functional group tolerance, including compatibility with the methoxy and fluoro groups present in the target compounds [1] [9].
Asymmetric catalytic methods have been developed for the synthesis of chiral piperazine derivatives containing the 4-fluoro-3-methoxyphenyl moiety. Proline-catalyzed α-aminoxylation of aldehyde precursors followed by reductive cyclization provides efficient access to enantiomerically enriched 2-substituted piperazines (up to 98% ee), which are valuable building blocks for pharmaceutical applications. Additionally, enzymatic resolution techniques using immobilized lipases (e.g., Candida antarctica Lipase B) enable kinetic resolution of racemic N-acyl piperazines with excellent enantioselectivity (E > 200) [9]. These methodologies have been successfully applied in the synthesis of PROTAC cereblon ligands where chiral linkers influence ternary complex formation and degradation efficiency [7].
Computational-guided catalyst design has significantly advanced regioselective functionalization strategies. Molecular docking studies of piperazine-containing inhibitors bound to biological targets (e.g., EGFR) have informed rational modifications of the piperazine core to optimize binding interactions. For example, Schrödinger Glide XP docking of methyl piperazine derivatives in the EGFR active site (PDB ID: 2ITO) revealed that substituents at the N4-position form critical hydrogen bonds with Thr830, guiding synthetic efforts toward specific functionalization patterns [9]. These insights have accelerated the development of targeted anticancer agents by identifying the most therapeutically relevant regions of the piperazine scaffold for modification.
Table 3: Catalyst Systems for Piperazine Functionalization
Catalyst System | Reaction Type | Regioselectivity | Application Scope |
---|---|---|---|
Pd(OAc)₂/neocuproine | C(sp³)-H Arylation | C2 >95% | Direct arylation of piperazine core |
CuI/N,N-dimethylglycine | N-Arylation | N4 exclusive | Coupling with ortho-fluorinated aryl halides |
L-Proline/TEMPO | Asymmetric α-aminoxylation | N/A | Chiral piperazine precursor synthesis |
CAL-B immobilized | Enzymatic resolution | Enantioselective | Production of single enantiomer piperazines |
The purification of fluorinated piperazine analogues presents significant challenges due to their polar basic nature and the presence of hydrophobic aromatic systems, creating compounds with conflicting solubility profiles. 1-[(4-Fluoro-3-methoxyphenyl)methyl]piperazine derivatives typically exhibit poor crystallinity as free bases, necessitating salt formation for effective purification. Hydrochloride salts generally provide crystalline solids but can lead to decomposition during salt formation when strong acids are used indiscriminately [9]. Scale-up processes have demonstrated that controlled acid addition in ethanol/ethyl acetate mixtures (1:3) at 0-5°C yields stable hydrochloride salts with high purity (>99% by HPLC). Solubility challenges are particularly pronounced in fluorinated derivatives, with many compounds showing <0.5 mg/mL solubility in aqueous buffers across physiological pH ranges, complicating both purification and subsequent biological evaluation .
Chromatographic purification difficulties arise from the strong basicity of tertiary amines in piperazine derivatives, which can cause tailing and irreversible adsorption to silica gel. These issues are exacerbated in ortho-fluorinated methoxybenzyl systems due to potential dipole-dipole interactions with stationary phases. Alternative stationary phases such as amino-bonded silica or fluoro-functionalized silica gels significantly improve resolution for these compounds [9]. Reverse-phase HPLC purification using C18 columns with acidic mobile phases (0.1% TFA in water/acetonitrile) effectively addresses these challenges but introduces the complication of TFAA salt formation, requiring additional desalting steps for biological testing. At production scale, simulated moving bed (SMB) chromatography has been implemented successfully for continuous purification, reducing solvent consumption by 60-70% compared to batch chromatography [9].
Impurity profiling of scaled-up reactions reveals characteristic byproducts including di-alkylated piperazines (5-15%), hydrolyzed methoxy derivatives (3-8%), and defluorinated products (1-5%). These impurities necessitate rigorous control strategies during process development. Reaction monitoring using qNMR has proven superior to traditional HPLC methods for quantifying these impurities in real-time, allowing for immediate process adjustments [9]. For final API incorporation, ICH Q3D-compliant metal control is critical when Pd-catalyzed steps are employed, requiring specialized metal scavengers such as SiliaBond® Thiourea or QuadraPure® TU resins during workup to reduce Pd levels to <10 ppm [1] [9].
Sustainable synthetic approaches for 1-[(4-fluoro-3-methoxyphenyl)methyl]piperazine derivatives have focused on solvent reduction, energy efficiency, and catalyst recovery. Solvent-free N-alkylation techniques employing high-speed ball milling have demonstrated remarkable efficiency, achieving complete conversion in 20-30 minutes without solvent, with yields comparable to traditional solution-phase methods (75-85%) [9]. This approach eliminates the need for volatile organic solvents and reduces energy consumption by approximately 90% compared to reflux methods. For reactions requiring solvents, switchable polarity solvents such as DBU/1-hexanol/CO₂ systems provide tunable properties where the solvent polarity can be reversibly switched to facilitate both reaction and product isolation, significantly simplifying the purification process [9].
Energy-efficient reaction activation has been realized through microwave-assisted continuous flow (MACF) systems that integrate microwave heating with continuous processing. This technology enables precise temperature control (150-180°C) for SNAr reactions with piperazines, reducing reaction times from hours to seconds while maintaining high yields (80-90%). The continuous flow configuration allows for in-line purification using supported scavengers, eliminating separate workup steps [9]. Additionally, photocatalytic methods using organophotoredox catalysts such as meso-acridinium derivatives enable N-alkylation under visible light irradiation at room temperature, providing a low-energy alternative to thermal methods. This approach is particularly valuable for base-sensitive fluorinated systems where traditional basic conditions might promote dehydrofluorination [9].
Waste minimization strategies have been implemented through the development of atom-economical multicomponent reactions (MCRs). A notable example involves the one-pot synthesis of functionalized piperazines from 4-fluoro-3-methoxybenzaldehyde, primary amines, and N-Boc-piperazine via reductive amination followed by in situ deprotection and cyclization. This method achieves atom economies of 75-85%, significantly reducing waste generation compared to stepwise approaches [9]. Catalyst recycling has been improved using magnetic nanoparticle-supported catalysts (Fe₃O₄@SiO₂-Pd) that enable simple magnetic recovery and reuse for up to 10 cycles with minimal activity loss. These advances collectively contribute to substantially improved Process Mass Intensity (PMI) metrics, with recent processes achieving PMIs of 15-25 compared to traditional methods with PMIs >100 [9].
Table 4: Green Chemistry Metrics for Piperazine Derivative Synthesis
Green Technique | PMI Reduction | E-Factor Improvement | Energy Savings | Representative Process |
---|---|---|---|---|
Solvent-Free Ball Milling | 65-75% | 85-90% | 75-85% | N-Alkylation of piperazine derivatives |
MACF Systems | 50-60% | 70-80% | 90-95% | SNAr reactions with fluoroaromatics |
Switchable Solvent Systems | 40-50% | 60-70% | 30-40% | Purification of crude products |
Magnetic Catalyst Recovery | 20-30% | 40-50% | 25-35% | Pd-catalyzed aminations |
Multicomponent Reactions | 55-65% | 75-85% | 45-55% | One-pot piperazine functionalization |
CAS No.: 71031-15-7
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: